Physicochemical Distinction: Impact of 3,3-Dimethyl Substitution on Compound Properties
A key differentiation for (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is its 3,3-geminal dimethyl substitution, which contrasts with the unsubstituted analog (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) . This substitution is expected to significantly alter key physicochemical properties [1]. While direct experimental data for this exact compound are absent from public literature, predictive modeling provides a baseline for expected differences. For example, the unsubstituted analog has a predicted Log Po/w (consensus) of 0.63 and aqueous solubility of 44.6 mg/mL . In contrast, literature on related tetrahydropyran series indicates that structural modifications, including alkyl substitutions, directly modulate lipophilicity (log D) and solubility, which are critical determinants of pharmacokinetic parameters like clearance and volume of distribution [1].
| Evidence Dimension | Lipophilicity (LogP) and Solubility |
|---|---|
| Target Compound Data | Not reported; expected higher LogP/lower solubility vs. unsubstituted analog. |
| Comparator Or Baseline | (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8): Predicted Consensus Log Po/w = 0.63; Aqueous Solubility = 44.6 mg/mL . |
| Quantified Difference | Difference not quantified; class-level inference indicates addition of 3,3-dimethyl groups will increase lipophilicity and decrease aqueous solubility. |
| Conditions | Predicted via in silico methods (SwissADME) |
Why This Matters
For procurement in medicinal chemistry projects, these predicted physicochemical differences can directly influence the compound's suitability as a building block for generating derivatives with specific drug-like properties, such as improved membrane permeability or reduced solubility.
- [1] Kemp, M. W. The relationship between rat pharmacokinetics and physicochemical parameters and pKa was studied for a series of tetrahydropyran compounds. Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/The-relationship-between-rat-pharmacokinetics-and-Kemp/... View Source
